molecular formula C15H17NO2 B14296190 Benzyl cyclohepta-1,3-dien-1-ylcarbamate CAS No. 113340-15-1

Benzyl cyclohepta-1,3-dien-1-ylcarbamate

Cat. No.: B14296190
CAS No.: 113340-15-1
M. Wt: 243.30 g/mol
InChI Key: HQOXRZYOJIUQDT-UHFFFAOYSA-N
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Description

Benzyl cyclohepta-1,3-dien-1-ylcarbamate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a cyclohepta-1,3-dien-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclohepta-1,3-dien-1-ylcarbamate typically involves the reaction of benzyl alcohol with cyclohepta-1,3-dien-1-yl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclohepta-1,3-dien-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

    Reduction: The compound can be reduced to benzyl cyclohepta-1,3-dien-1-ylamine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl cyclohepta-1,3-dien-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl cyclohepta-1,3-dien-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Cyclohepta-1,3-dien-1-ylcarbamate: Lacks the benzyl group but has similar reactivity.

    Benzyl carbamate: Lacks the cyclohepta-1,3-dien-1-yl moiety but shares the benzyl and carbamate functionalities.

Uniqueness: Benzyl cyclohepta-1,3-dien-1-ylcarbamate is unique due to the combination of the benzyl group and the cyclohepta-1,3-dien-1-ylcarbamate moiety. This structure imparts specific chemical properties and reactivity that are not found in the individual components alone.

Properties

CAS No.

113340-15-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl N-cyclohepta-1,3-dien-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c17-15(16-14-10-6-1-2-7-11-14)18-12-13-8-4-3-5-9-13/h1,3-6,8-10H,2,7,11-12H2,(H,16,17)

InChI Key

HQOXRZYOJIUQDT-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=C(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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